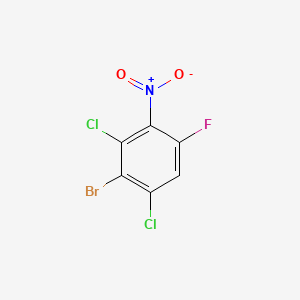
2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene is an aromatic compound characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the nitration of 1,3-dichloro-2-fluorobenzene followed by bromination. The nitration step introduces the nitro group, while the bromination step adds the bromine atom to the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of electron-withdrawing groups that activate the benzene ring towards electrophiles.
Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing groups also make the compound susceptible to NAS reactions, where nucleophiles replace one of the halogen atoms.
Common Reagents and Conditions:
EAS Reactions: Common reagents include bromine, chlorine, and nitrating agents under acidic conditions.
NAS Reactions: Reagents such as sodium methoxide or potassium hydroxide in polar solvents are typically used.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, bromination of the compound can yield 2,4-dibromo-1,3-dichloro-5-fluoro-4-nitrobenzene .
Scientific Research Applications
2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitro, fluoro, and chloro groups. These groups increase the ring’s susceptibility to electrophilic attack, facilitating various substitution reactions . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and proteins .
Comparison with Similar Compounds
1-Bromo-2-fluoro-4-nitrobenzene: Similar in structure but lacks the additional chlorine atoms.
2,4-Dichloro-1-nitrobenzene: Lacks the bromine and fluorine atoms, making it less reactive in certain types of reactions.
Uniqueness: 2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene is unique due to the combination of multiple electron-withdrawing groups, which significantly enhance its reactivity and make it a valuable compound in synthetic organic chemistry .
Properties
Molecular Formula |
C6HBrCl2FNO2 |
|---|---|
Molecular Weight |
288.88 g/mol |
IUPAC Name |
2-bromo-1,3-dichloro-5-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C6HBrCl2FNO2/c7-4-2(8)1-3(10)6(5(4)9)11(12)13/h1H |
InChI Key |
STVNRKVNOKOAPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Br)Cl)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















